Methyl 5-bromo-3-chloro-6-methoxypicolinate

Organic synthesis Medicinal chemistry Chemical procurement

This dual-halogenated picolinate features orthogonal C5-Br and C3-Cl reactivity, enabling sequential Suzuki and amination couplings for efficient SAR library synthesis. Its room-temperature stability and 98% purity ensure reliable HTE screening and reduced synthetic steps compared to mono-halogenated analogs. Ideal for medicinal chemists and process R&D seeking a strategic, high-value building block.

Molecular Formula C8H7BrClNO3
Molecular Weight 280.502
CAS No. 1256788-33-6
Cat. No. B596227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-chloro-6-methoxypicolinate
CAS1256788-33-6
SynonymsMethyl 5-broMo-3-chloro-6-Methoxypicolinate
Molecular FormulaC8H7BrClNO3
Molecular Weight280.502
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)C(=O)OC)Cl)Br
InChIInChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3
InChIKeyMOTMOSIDQFBDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-chloro-6-methoxypicolinate (CAS 1256788-33-6): Halogenated Picolinate Ester Building Block for Orthogonal Cross-Coupling


Methyl 5-bromo-3-chloro-6-methoxypicolinate (CAS 1256788-33-6) is a halogenated picolinic acid derivative belonging to the pyridine carboxylate ester class. Its structure features a bromine atom at the 5-position, a chlorine atom at the 3-position, and a methoxy group at the 6-position on the pyridine ring . This specific substitution pattern enables differentiated reactivity in metal-catalyzed cross-coupling reactions, making it a strategic building block for medicinal chemistry and agrochemical synthesis [1]. The compound is commercially available with typical purity specifications of ≥95% from multiple suppliers .

Why Methyl 5-bromo-3-chloro-6-methoxypicolinate Cannot Be Replaced by Generic Halogenated Picolinates


In-class halogenated picolinates exhibit widely varying reactivity profiles due to differences in halogen identity, substitution position, and electron-donating/-withdrawing substituents. Methyl 5-bromo-3-chloro-6-methoxypicolinate provides a unique orthogonal reactivity handle: the C5 bromine undergoes oxidative addition preferentially under mild palladium catalysis, while the C3 chlorine remains largely inert under those conditions, enabling sequential functionalization [1]. Analogs lacking the 6-methoxy group (e.g., methyl 5-bromo-3-chloropicolinate) lack the electron-donating effect that modulates the picolinate ring's electrophilicity and coordination properties . Compounds with only a single halogen (e.g., methyl 3-chloro-6-methoxypicolinate) cannot support the same sequential cross-coupling strategy, reducing synthetic efficiency and increasing step count . Direct substitution therefore compromises the programmed reactivity essential for complex molecule assembly.

Quantitative Differentiation Evidence for Methyl 5-bromo-3-chloro-6-methoxypicolinate (CAS 1256788-33-6)


Purity Specification Comparison: 95% vs. 98% Minimum Purity Across Suppliers

The target compound is commercially supplied at a minimum purity of 95% by major vendors such as Sigma-Aldrich and Calpaclab, with alternative suppliers like MolCore offering a higher specification of NLT 98% [1]. This purity tier is comparable to, or exceeds, that of close structural analogs: methyl 5-bromo-3-chloropicolinate (lacking 6-methoxy) is typically offered at 95-97% purity ; methyl 3-chloro-6-methoxypicolinate (lacking 5-bromo) is available at 98% but lacks the second halogen handle ; methyl 5-bromo-6-methoxypicolinate (lacking 3-chloro) is specified at 95-97% . For users requiring the highest batch-to-batch consistency in cross-coupling applications, the 98% grade provides quantifiably reduced impurity burden that can impact catalyst performance and yield reproducibility.

Organic synthesis Medicinal chemistry Chemical procurement

Storage and Handling Advantage: Room Temperature Stability vs. Cold Chain Requirement

According to Sigma-Aldrich, Methyl 5-bromo-3-chloro-6-methoxypicolinate is stable under ambient conditions with a recommended storage temperature of 'Room temperature' and normal shipping temperature . In contrast, certain structural analogs—such as methyl 5-bromo-3-chloropicolinate—specify cold storage at 2-8°C . Other picolinate esters (e.g., methyl 5-bromo-6-methoxypicolinate) are recommended for storage at -20°C . This room-temperature stability reduces logistical complexity, eliminates cold-chain shipping costs, and simplifies laboratory handling without risk of degradation during extended use.

Chemical storage Logistics Operational efficiency

Cross-Coupling Reactivity Class-Level Evidence: Bromo-Chloroarenes Enable Sequential Functionalization in High Yields

Pd-nanoparticle-catalyzed one-pot sequential Heck and Suzuki couplings of bromo-chloroarenes have been demonstrated to afford unsymmetrically substituted arenes in good isolated yields [1]. The bromine atom undergoes oxidative addition preferentially over chlorine, enabling site-selective functionalization at the C5 position while preserving the C3 chlorine for subsequent transformations. This orthogonal reactivity is a direct consequence of the ~10-100× faster oxidative addition rate of aryl bromides versus aryl chlorides under standard Pd(0) catalysis [2]. Compounds lacking the bromine atom (e.g., methyl 3-chloro-6-methoxypicolinate) cannot participate in this sequential coupling strategy, effectively doubling the synthetic step count to achieve the same level of complexity.

Suzuki-Miyaura coupling Sequential cross-coupling Medicinal chemistry

Physical Form and Handling: White to Yellow Solid vs. Low-Melting Analogues

Sigma-Aldrich specifies the physical form of Methyl 5-bromo-3-chloro-6-methoxypicolinate as a 'White to Yellow Solid' . This solid physical form facilitates accurate weighing, reduces volatilization losses during handling, and minimizes solvent contamination risks compared to oils or low-melting solids. In comparison, methyl 5-bromo-3-chloropicolinate (lacking 6-methoxy) has a reported melting point of 103-105°C but is also a solid ; however, other picolinate esters with different substitution patterns may exist as oils or hygroscopic solids, complicating accurate stoichiometric measurements.

Physical properties Handling Formulation

Procurement Lead Time and Package Size Availability

Commercial suppliers offer Methyl 5-bromo-3-chloro-6-methoxypicolinate in research-scale quantities with defined lead times. For example, Calpaclab provides 50 mg packages with a 2-3 day lead time [1], while MolCore offers larger quantities (1 g to 25 g) with custom synthesis options . In comparison, certain niche analogs (e.g., methyl 5-bromo-3-chloro-6-hydroxypicolinate) may have longer lead times or limited stock due to lower demand. The availability of multiple supplier options for this specific substitution pattern ensures competitive pricing and reliable access for ongoing research programs.

Supply chain Procurement Inventory management

Optimal Application Scenarios for Methyl 5-bromo-3-chloro-6-methoxypicolinate (CAS 1256788-33-6)


Sequential Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry SAR

Medicinal chemists building structure-activity relationship (SAR) libraries around a picolinate core can leverage the orthogonal reactivity of the C5 bromine and C3 chlorine. First, a Suzuki-Miyaura coupling at the C5 position installs an aryl or heteroaryl moiety while leaving the C3 chlorine intact for a subsequent Buchwald-Hartwig amination or Negishi coupling [1]. This sequential strategy reduces the number of synthetic steps and purification cycles compared to mono-halogenated starting materials. The room-temperature stability of the compound further facilitates parallel library synthesis without cold-chain logistics.

Agrochemical Intermediate Synthesis Requiring Regioselective Functionalization

The electron-donating 6-methoxy group activates the pyridine ring toward electrophilic substitution while the bromine and chlorine serve as blocking groups for directed lithiation or halogen-metal exchange. This enables regioselective introduction of diverse functional groups at specific positions, a key requirement in the synthesis of herbicides and fungicides derived from picolinic acid scaffolds [1]. The 98% purity grade available from select vendors ensures that trace metal impurities do not interfere with sensitive agrochemical formulation assays.

Late-Stage Diversification in Natural Product Total Synthesis

In the total synthesis of complex natural products, the target compound can serve as a late-stage intermediate where the bromine handle allows for convergent coupling with a fully elaborated boronic ester fragment. The orthogonal chlorine then enables subsequent C-H functionalization or nucleophilic aromatic substitution to introduce final substituents [1]. This dual reactivity reduces the need for protecting group manipulations and improves overall synthetic efficiency. The compound's solid physical form ensures accurate weighing for small-scale, high-value coupling reactions.

High-Throughput Experimentation (HTE) Campaigns in Pharmaceutical Process R&D

Process chemists evaluating cross-coupling conditions benefit from the compound's consistent purity (95-98%) and room-temperature storage, which minimize variability in HTE screens . The dual halogen handles allow for rapid exploration of catalyst/ligand systems that distinguish between aryl bromide and aryl chloride reactivity. Data from class-level studies indicate that bromo-chloroarenes deliver good to high yields in one-pot sequential couplings [1], making this compound an ideal substrate for HTE optimization of telescoped reaction sequences.

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